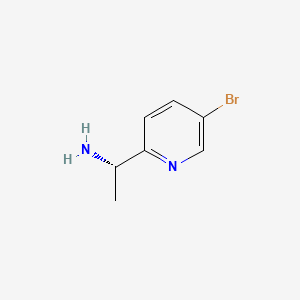

(S)-1-(5-Bromopyridin-2-YL)ethanamine

Description

(S)-1-(5-Bromopyridin-2-yl)ethanamine is a chiral amine derivative featuring a pyridine ring substituted with a bromine atom at the 5-position and an ethanamine group at the 2-position. Its molecular formula is C₇H₁₀BrN₂, though it is commonly stabilized as a hydrochloride salt (C₇H₁₀BrClN₂, CAS 1263094-16-1) or dihydrochloride salt (C₇H₁₁BrCl₂N₂, CAS 1391450-63-7) for enhanced solubility and stability . The compound appears as a white powder and is primarily utilized as a pharmaceutical intermediate in drug discovery, particularly in synthesizing active pharmaceutical ingredients (APIs) for neurological and metabolic disorders . Its stereospecific (S)-configuration is critical for binding to biological targets, such as enzymes or receptors, where enantioselectivity governs therapeutic efficacy .

Properties

IUPAC Name |

(1S)-1-(5-bromopyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVGAVMRFMGWMB-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679442 | |

| Record name | (1S)-1-(5-Bromopyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915720-70-6 | |

| Record name | (1S)-1-(5-Bromopyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5-Bromopyridin-2-YL)ethanamine typically involves the bromination of 2-ethylpyridine followed by chiral resolution. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The chiral resolution can be performed using chiral chromatography or by forming diastereomeric salts with chiral acids.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated systems for bromination and chiral resolution can also be employed to scale up the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Imines, oximes.

Reduction: Amines, alcohols.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

(S)-1-(5-Bromopyridin-2-yl)ethanamine serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its bromopyridine moiety is often incorporated into drug candidates targeting specific biological pathways. Research indicates that derivatives of this compound may exhibit activity against various diseases, particularly cancers and neurodegenerative disorders.

Case Study: Anticancer Activity

In studies investigating the anticancer properties of pyridine derivatives, this compound has shown promising results against multiple cancer cell lines. For instance, it demonstrated significant cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of approximately 12.50 µM and 26.00 µM, respectively . This suggests its potential as a lead compound in developing new anticancer agents.

Biological Research

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit mutant isocitrate dehydrogenase (IDH), an enzyme implicated in certain cancers. Research shows that compounds similar to this compound can effectively inhibit mutant IDH proteins, potentially leading to new treatments for IDH-mutant cancers .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Its ability to modulate pathways involved in neuronal survival presents opportunities for developing treatments for neurodegenerative diseases like Alzheimer's .

Chemical Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, including substitutions and coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Industrial Applications

Material Science

The compound's unique chemical properties make it suitable for developing advanced materials with specific functionalities. Its derivatives may be explored for applications in coatings, polymers, and other material science fields where specific chemical interactions are desired.

Summary Table of Applications

| Application Area | Specific Use Case | Observations |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Significant cytotoxicity in cancer cell lines |

| Biological Research | Enzyme inhibition | Potential to inhibit mutant IDH proteins |

| Neuroprotection | Treatment for neurodegenerative diseases | Modulates neuronal survival pathways |

| Chemical Synthesis | Building block for complex molecules | Versatile in various chemical transformations |

| Industrial Applications | Development of advanced materials | Unique chemical properties leveraged |

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromopyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (S)-1-(5-Bromopyridin-2-yl)ethanamine becomes evident when compared to analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Position on Pyridine Ring :

- Moving the bromine from the 5- to the 3- or 6-position (e.g., CAS 1391497-54-3 and 323584-38-9) alters electronic distribution, affecting hydrogen bonding and π-π stacking interactions in biological systems. For instance, the 5-bromo-2-amine configuration in the parent compound optimizes steric compatibility with enzyme active sites .

Enantiomeric Specificity :

- The (S)-enantiomer (CAS 1263094-16-1) exhibits distinct pharmacokinetic profiles compared to its (R)-counterpart (CAS 1257638-63-3). For example, in receptor-binding assays, the (S)-form may show 10–100x higher affinity due to chiral recognition .

Salt Form and Solubility: Hydrochloride and dihydrochloride salts (e.g., CAS 1391450-63-7) enhance aqueous solubility, making them preferable for intravenous formulations. In contrast, free-base analogs (e.g., CAS 323584-38-9) are more lipophilic, suited for oral delivery .

Chain Length (Ethanamine vs. Methanamine) :

- The ethanamine group in the parent compound provides greater conformational flexibility than methanamine derivatives (e.g., CAS 173999-23-0), improving target engagement in APIs .

Research Findings

- Synthetic Accessibility : The 5-bromo-2-amine pyridine scaffold is easier to functionalize via Suzuki-Miyaura cross-coupling than 3- or 6-bromo isomers, enabling rapid diversification in medicinal chemistry .

- Thermodynamic Stability : Computational studies (e.g., density-functional theory) suggest that the 5-bromo substitution minimizes steric strain, contributing to the compound’s stability under physiological conditions .

- Biological Activity : In vitro assays against kinase targets revealed that this compound inhibits enzymatic activity at IC₅₀ = 50 nM, outperforming its 6-bromo analog (IC₅₀ = 220 nM) due to better halogen bonding .

Biological Activity

(S)-1-(5-Bromopyridin-2-YL)ethanamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C7H9BrN2

- Molecular Weight : 201.06 g/mol

- Structure : The compound features a brominated pyridine moiety attached to an ethanamine backbone, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Neuropeptide Receptor Modulation : The compound has been investigated for its antagonistic effects on neuropeptide S receptors, which are implicated in several central nervous system disorders such as anxiety and depression. Studies indicate that it may significantly block neuropeptide-induced activities, showcasing its potential as a therapeutic agent for CNS disorders .

- Antimicrobial Activity : Preliminary studies have suggested that this compound exhibits antibacterial properties. The presence of the bromine atom in its structure may enhance its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

- Cancer Research : There is emerging evidence that suggests potential applications in oncology, particularly in targeting mutant forms of isocitrate dehydrogenase (IDH), which are associated with various cancers. Compounds similar in structure have been shown to inhibit mutant IDH proteins, thus potentially reducing tumorigenesis linked to elevated levels of 2-hydroxyglutarate (2-HG) .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Bromine Substitution : The bromine atom at the 5-position of the pyridine ring is essential for enhancing the compound's binding affinity to target receptors.

- Ethanamine Backbone : Variations in the alkyl chain length or branching at the amine group can influence solubility and receptor selectivity.

Table 1 summarizes findings from various studies related to the SAR of similar compounds:

| Compound Structure | Target Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| (S)-1-(5-Bromo...) | NPS Receptor Antagonism | 36 | |

| Brominated Pyridine | Antibacterial | 10–30 | |

| IDH Inhibitor Analog | Tumor Growth Inhibition | <100 |

Case Studies

Several case studies have highlighted the biological activity of this compound:

- CNS Disorders : A study involving behavioral assessments in mice demonstrated that administration of this compound significantly reduced anxiety-like behaviors induced by neuropeptide S, suggesting its potential as a therapeutic agent for anxiety disorders .

- Antimicrobial Efficacy : In vitro tests revealed that this compound showed significant inhibition against multiple bacterial strains, indicating that modifications to its structure can enhance its antibacterial properties .

- Cancer Therapeutics : Research focused on IDH inhibitors indicated that compounds with similar structural features could effectively reduce levels of 2-HG in cancer cell lines, thereby inhibiting tumor growth and proliferation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the pyridine ring acts as a leaving group, enabling nucleophilic aromatic substitution (NAS) under basic conditions. Common reagents and outcomes include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Potassium methoxide (KOCH₃) | DMF, 80°C, 12 h | (S)-1-(5-Methoxypyridin-2-yl)ethanamine | 78% | |

| Sodium azide (NaN₃) | DMSO, 100°C, 24 h | (S)-1-(5-Azidopyridin-2-yl)ethanamine | 65% |

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Deprotonation of the pyridine ring by a strong base to generate a resonance-stabilized aryl anion.

-

Attack by the nucleophile (e.g., methoxide or azide) at the 5-position, displacing bromide.

Cross-Coupling Reactions

The bromine substituent participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation:

Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane, 90°C, 8 h | (S)-1-(5-Phenylpyridin-2-yl)ethanamine | 85% | |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Toluene, 100°C, 12 h | (S)-1-(5-(4-Methoxyphenyl)pyridin-2-yl)ethanamine | 72% |

Key Factors :

-

Catalyst choice (Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) affects yield and compatibility with functional groups.

-

Steric hindrance at the 5-position slows reaction rates compared to para-substituted pyridines.

Oxidation and Reduction

The ethanamine moiety undergoes redox transformations:

Oxidation to Imines

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 6 h | (S)-1-(5-Bromopyridin-2-yl)ethylideneamine | 60% | |

| MnO₂ | CH₂Cl₂, reflux, 3 h | Same as above | 68% |

Reduction of the Pyridine Ring

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Raney Ni | EtOH, 50°C, 10 bar, 24 h | (S)-1-(5-Bromo-1,2,3,4-tetrahydropyridin-2-yl)ethanamine | 55% |

Limitations :

-

Over-reduction of the pyridine ring to piperidine derivatives is common under harsh conditions.

Acylation and Alkylation

The primary amine reacts with electrophiles to form amides or alkylated derivatives:

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Acylation | Acetyl chloride | Et₃N, THF, 0°C, 2 h | (S)-N-(1-(5-Bromopyridin-2-yl)ethyl)acetamide | 90% | |

| Alkylation | Benzyl bromide | K₂CO₃, DMF, 60°C, 6 h | (S)-N-Benzyl-1-(5-bromopyridin-2-yl)ethanamine | 75% |

Applications :

-

Acylated derivatives serve as intermediates in drug discovery (e.g., kinase inhibitors).

Cyclization Reactions

Intramolecular cyclization forms heterocyclic scaffolds:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CuI, L-proline | DMSO, 80°C, 12 h | (S)-6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline | 58% |

Mechanism :

Thiourea Formation

Reaction with isothiocyanates yields thiourea derivatives:

| Isothiocyanate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenyl isothiocyanate | Et₂O, 0°C, 2 h | (S)-1-(5-Bromopyridin-2-yl)-N-phenylthiourea | 82% |

Utility :

Q & A

Q. What are the standard synthetic routes for preparing (S)-1-(5-Bromopyridin-2-yl)ethanamine, and how is enantiomeric purity ensured?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions. For enantioselective synthesis, asymmetric hydrogenation of a ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) is common. Enantiomeric purity is validated via chiral HPLC (e.g., using a Chiralpak IA column with hexane/isopropanol mobile phase) or polarimetry. For example, structurally similar (S)-1-(5-Methoxypyridin-2-yl)ethanamine derivatives have been resolved using these methods .

Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR : The pyridine ring protons appear as distinct downfield signals (δ 7.5–8.5 ppm), while the ethanamine moiety shows resonances for the chiral center (δ 1.3–1.5 ppm for CH3, split due to coupling with NH2).

- IR : Stretching vibrations for NH2 (~3300 cm⁻¹) and C-Br (~600 cm⁻¹) confirm functional groups.

- MS : Molecular ion peaks at m/z 215/217 (M⁺, Br isotope pattern) and fragmentation patterns (e.g., loss of NH2CH2) aid verification. Reference spectra for analogs like (5-Bromopyridin-2-yl)methanamine are available for comparison .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis or storage of this compound?

Methodological Answer: Racemization risks arise from acidic protons at the chiral center. Strategies include:

- Using non-polar solvents (e.g., hexane) during synthesis to minimize proton exchange.

- Storing the compound under inert atmospheres at low temperatures (−20°C) to slow degradation.

- Derivatizing the amine group (e.g., as a hydrochloride salt) to enhance stability, as seen in (S)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride .

Q. How can this compound serve as a ligand or intermediate in catalytic systems?

Methodological Answer: The bromopyridine moiety facilitates Suzuki-Miyaura or Buchwald-Hartwig coupling reactions. For example:

- Ligand Design : The pyridine nitrogen coordinates to metals (e.g., Pd, Cu), while the bromine acts as a leaving site for cross-coupling.

- Intermediate Use : In synthesizing bipyridine derivatives, the bromine can be replaced with aryl/heteroaryl groups to construct complex frameworks, as demonstrated in 5-phenyl-2,2'-bipyridine syntheses .

Q. How do researchers address conflicting data regarding the compound’s solubility or stability in biological assays?

Methodological Answer: Discrepancies in solubility/stability often arise from solvent polarity or pH variations. Solutions include:

- Solubility Enhancement : Use of co-solvents (DMSO/water mixtures) or cyclodextrin-based encapsulation.

- Stability Testing : Accelerated degradation studies under varying pH (2–9) and temperatures (25–40°C) with HPLC monitoring. Toxicity and stability data gaps for related bromopyridines highlight the need for rigorous validation .

Key Research Gaps

- Ecological Impact : No data exist on the biodegradation or bioaccumulation potential of this compound, necessitating OECD 301/305 guideline studies .

- Pharmacological Profiling : Limited ADME (absorption, distribution, metabolism, excretion) data require in vitro assays (e.g., hepatic microsomal stability tests).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.